N-(naphthalen-2-ylsulfonyl)alanine

Descripción

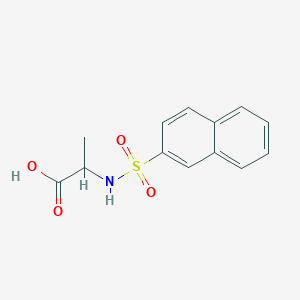

Structure

3D Structure

Propiedades

IUPAC Name |

2-(naphthalen-2-ylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-9(13(15)16)14-19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEXFHHXWOSJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Naphthalen 2 Ylsulfonyl Alanine and Structural Analogues

Strategic Approaches to N-Sulfonylation of Alpha-Amino Acids

The cornerstone of synthesizing N-(naphthalen-2-ylsulfonyl)alanine is the formation of a stable sulfonamide bond between the amino group of alanine (B10760859) and a naphthalene-2-sulfonyl moiety. The most prevalent and direct approach involves the reaction of alanine with naphthalene-2-sulfonyl chloride. This reaction is typically performed under basic conditions to deprotonate the amino group, thereby enhancing its nucleophilicity.

A common procedure is the Schotten-Baumann reaction, where an aqueous solution of alanine is treated with naphthalene-2-sulfonyl chloride in the presence of a base such as sodium hydroxide (B78521) or sodium bicarbonate. The pH of the reaction is carefully maintained in the alkaline range to facilitate the reaction while minimizing side reactions. An alternative approach utilizes an organic solvent system with a tertiary amine base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride byproduct.

The choice of solvent and base is critical and can significantly influence the reaction yield and purity of the product. Aprotic polar solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are often employed. For instance, N-Cbz-protected amino acids have been successfully reacted with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole in dichloromethane, yielding corresponding arylamides in high yields without significant racemization. This methodology can be readily adapted for the sulfonylation of alanine.

Furthermore, innovative methods are continually being developed. For example, a facile method for the synthesis of N-(α-aminoacyl) sulfonamides has been reported to proceed in high yields without any racemization, addressing common issues found in standard coupling approaches. These strategic approaches provide a versatile toolkit for the efficient synthesis of the core N-(naphthalen-2-ylsulfonyl)alanine structure.

Enantioselective Synthesis and Stereochemical Control in N-(naphthalen-2-ylsulfonyl)alanine Preparation

Maintaining the stereochemical integrity of the chiral center in alanine is paramount during the synthesis of N-(naphthalen-2-ylsulfonyl)alanine, as the biological activity of such compounds is often stereospecific. The primary challenge is to prevent racemization of the α-carbon of the amino acid during the N-sulfonylation step.

The use of mild reaction conditions is a key strategy to preserve the enantiomeric purity. Reactions conducted at low temperatures and with careful control of the base concentration can effectively suppress racemization. The aforementioned facile synthesis of N-(α-aminoacyl) sulfonamides is highlighted by its ability to avoid racemization. Similarly, the use of methanesulfonyl chloride and N-methylimidazole in dichloromethane has been shown to produce amino acid arylamides with an enantiomeric excess above 99.5%, confirming the absence of significant racemization.

For cases where stereochemical control is particularly challenging, enzymatic catalysis presents a powerful alternative. Lipases and proteases can catalyze the formation of the sulfonamide bond with high enantioselectivity under mild conditions. While not explicitly reported for N-(naphthalen-2-ylsulfonyl)alanine, the principles of enzymatic synthesis are well-established in peptide and amino acid chemistry and represent a viable, albeit less common, approach.

Another advanced strategy involves the use of chiral auxiliaries. An amino acid can be temporarily converted into a chiral derivative that directs the sulfonylation to occur in a stereospecific manner. Following the reaction, the auxiliary is cleaved to yield the desired enantiomerically pure product. Although this method adds extra steps to the synthesis, it can be highly effective for obtaining products with very high enantiomeric excess.

Recent developments in catalysis have also introduced novel methods. For instance, a cooperative catalysis system using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids has been developed for the enantioselective N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate, providing a new route to chiral α-amino acid derivatives with excellent enantioselectivity (83–98% ee). While this specific reaction is for α-alkenyl α-amino acids, the underlying principles of using a chiral catalyst to control stereochemistry are broadly applicable.

The table below summarizes various synthetic methods and their effectiveness in maintaining stereochemical control.

| Synthetic Method | Base/Catalyst | Solvent | Racemization | Reference |

| Schotten-Baumann | NaOH | Water/Organic | Low to Moderate | |

| Organic Base | Triethylamine | Dichloromethane | Low | |

| Facile N-Acylsulfonamide Synthesis | Not Specified | Not Specified | None Reported | |

| Methanesulfonyl Chloride/N-Methylimidazole | N-Methylimidazole | Dichloromethane | < 0.5% | |

| Cooperative Catalysis | Dirhodium(II)/Chiral Phosphoric Acid | Not Specified | Low (for N-H insertion) |

Derivatization Strategies for Functional Probes and Libraries

The core structure of N-(naphthalen-2-ylsulfonyl)alanine serves as a versatile scaffold for the development of functional probes and chemical libraries through various derivatization strategies.

Chemical Modification at the Carboxylic Acid Moiety

The carboxylic acid group of N-(naphthalen-2-ylsulfonyl)alanine is a prime site for modification. Standard esterification or amidation reactions can be employed to introduce a wide range of functional groups. For example, coupling with alcohols or amines using carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can generate esters and amides, respectively. These modifications can be used to attach fluorescent tags, biotin (B1667282) labels for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.

The synthesis of naproxen (B1676952) amino acid derivatives, where the carboxylic acid of naproxen is coupled with amino acids, provides a relevant example of such modifications. Similarly, 2-nitrophenylhydrazine (B1229437) is a widely used derivatizing agent for carboxylic acids, allowing for their detection and quantification.

Introduction of Diverse Substituents on the Naphthalene (B1677914) Ring System

The naphthalene ring offers multiple positions for the introduction of substituents to modulate the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the naphthalene-2-sulfonyl chloride precursor before its reaction with alanine. The position of substitution is governed by the directing effects of the sulfonyl chloride group.

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed on a halogenated N-(naphthalen-2-ylsulfonyl)alanine derivative to introduce a diverse array of aryl, heteroaryl, or alkyl groups. The synthesis of various naphthalene-containing compounds with biological activities highlights the importance of naphthalene ring functionalization.

Diversification via the Amino Acid Side Chain Moiety

While the parent compound is derived from alanine, a wide range of structural analogues can be synthesized by starting with different α-amino acids. Using amino acids with functionalized side chains, such as lysine (B10760008), aspartic acid, or serine, introduces reactive handles for further chemical modification. For instance, the ε-amino group of lysine in an N-(naphthalen-2-ylsulfonyl)lysine analogue could be selectively acylated or alkylated.

Recent advances in amino acid synthesis allow for the incorporation of unnatural amino acids with unique side chains. The use of a phosphoranylidene amino acid in peptide synthesis allows for side-chain modification through Wittig olefinations and 1,3-dipolar cycloaddition reactions, yielding peptidomimetics with non-native side chains. This approach could be adapted to create a library of N-(naphthalen-2-ylsulfonyl)amino acid analogues with diverse side-chain functionalities.

Green Chemistry Principles and Sustainable Synthesis of N-Arylsulfonyl Amino Acids

The application of green chemistry principles to the synthesis of N-arylsulfonyl amino acids, including N-(naphthalen-2-ylsulfonyl)alanine, is an area of growing importance. The goal is to develop more environmentally benign and sustainable synthetic routes.

Key strategies include the use of greener solvents, such as water or ethanol (B145695), in place of hazardous organic solvents like dichloromethane. The Schotten-Baumann reaction, which can be performed in water, is an example of a greener approach. Solvent-free reaction conditions, where the reactants are mixed neat, represent an ideal green synthetic method. For instance, the Betti reaction, a multicomponent reaction for synthesizing aminobenzylnaphthols, can be carried out as a solvent-free process.

The development of catalytic methods is another cornerstone of green chemistry. The use of catalysts, especially those that are recyclable and can operate under mild conditions, reduces waste and energy consumption. The photoredox and copper dual catalysis system for sulfonylation is an example of a modern catalytic approach that proceeds under mild conditions.

Atom economy is also a critical consideration. Reactions that incorporate all or most of the atoms from the starting materials into the final product are considered highly atom-economical. Multicomponent reactions are inherently atom-economical and are a key area of research in green synthesis.

The table below outlines some green chemistry approaches applicable to the synthesis of N-(naphthalen-2-ylsulfonyl)alanine.

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Employing water or ethanol instead of chlorinated solvents. |

| Catalysis | Utilizing recyclable catalysts to minimize waste and energy. |

| Atom Economy | Designing reactions, such as multicomponent reactions, where most atoms are incorporated into the product. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials where possible. |

By integrating these principles, the synthesis of N-(naphthalen-2-ylsulfonyl)alanine and its analogues can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Computational and Theoretical Characterization of N Naphthalen 2 Ylsulfonyl Alanine

Molecular Conformation and Stereoelectronic Properties: A Computational Perspective

The biological function of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its electrons. Computational chemistry provides powerful tools to explore the conformational preferences and stereoelectronic properties of N-(naphthalen-2-ylsulfonyl)alanine.

Conformational analysis of this molecule involves determining the potential energy surface by systematically rotating the single bonds. Key dihedral angles include those around the Cα-N bond of the alanine (B10760859) residue (phi, φ), the Cα-C bond (psi, ψ), and the bonds connecting the sulfonyl group to both the naphthalene (B1677914) ring and the alanine nitrogen. Due to the steric bulk of the naphthalenesulfonyl group, it is expected that the conformational freedom of the alanine backbone will be significantly restricted compared to an unsubstituted amino acid.

Ab initio and Density Functional Theory (DFT) calculations are typically employed to determine the energies of different conformers. These studies can reveal the most stable, low-energy structures that the molecule is likely to adopt. Stereoelectronic effects, such as hyperconjugation between the nitrogen lone pair and the sulfonyl group's σ* orbitals, or interactions involving the aromatic π-system, play a crucial role in stabilizing certain conformations. For instance, the orientation of the N-H bond relative to the S=O bonds can lead to intramolecular hydrogen bonding, further influencing the conformational landscape.

Table 1: Illustrative Conformational Analysis Data for N-(naphthalen-2-ylsulfonyl)alanine This table presents hypothetical data representative of a typical computational study.

| Conformer | Dihedral Angle φ (N-Cα) (°) | Dihedral Angle ψ (Cα-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| 1 (Global Minimum) | -120 | 110 | 0.00 | H-bond (NH···O=C) |

| 2 | -75 | 80 | 1.52 | Steric clash avoided |

| 3 | 60 | -65 | 2.89 | π-stacking interaction (Naphthyl-Aromatic residue) |

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the electronic properties of N-(naphthalen-2-ylsulfonyl)alanine, which are fundamental to its reactivity and potential intermolecular interactions. Methods like DFT are used to calculate a variety of electronic descriptors.

The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the sulfonyl and carboxyl groups, indicating regions that are favorable for electrophilic attack or for forming hydrogen bonds as an acceptor. The naphthalene ring would exhibit a π-rich region of negative potential above and below the plane of the rings, while the N-H and O-H protons would show positive potential (blue), highlighting them as hydrogen bond donors.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In N-(naphthalen-2-ylsulfonyl)alanine, the HOMO is likely to be localized on the electron-rich naphthalene ring, whereas the LUMO may be distributed over the electron-withdrawing sulfonyl group. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Table 2: Representative Quantum Chemical Properties for N-(naphthalen-2-ylsulfonyl)alanine This table presents hypothetical data representative of a typical DFT calculation.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability, localized on naphthalene |

| LUMO Energy | -1.2 eV | Electron-accepting ability, localized on sulfonyl group |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.8 D | Significant molecular polarity |

Molecular Docking and Ligand-Protein Interaction Prediction Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. rjb.ro This methodology is instrumental in structure-based drug design for predicting the binding mode and affinity of molecules like N-(naphthalen-2-ylsulfonyl)alanine. The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy using a scoring function. scirp.orgnih.gov

For N-(naphthalen-2-ylsulfonyl)alanine, a docking study would explore how its distinct chemical features interact with a protein's active site. Key interactions could include:

Hydrogen Bonding: The sulfonamide N-H group and the carboxylic acid's O-H group can act as hydrogen bond donors. The sulfonyl oxygens (O=S=O) and the carbonyl oxygen (C=O) are potent hydrogen bond acceptors.

Hydrophobic and π-Interactions: The large, aromatic naphthalene ring can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) and π-stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine). researchgate.net

Ionic Interactions: If the carboxylic acid is deprotonated (COO⁻), it can form strong salt bridges with positively charged residues like Lysine (B10760008) or Arginine. nih.gov

The results of a docking simulation are typically ranked by a scoring function, which estimates the binding free energy. A lower score generally indicates a more favorable binding interaction. chemmethod.com

Table 3: Illustrative Molecular Docking Results for N-(naphthalen-2-ylsulfonyl)alanine against a Hypothetical Kinase Target This table presents hypothetical data for demonstration purposes.

| Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Distance (Å) |

|---|---|---|---|

| -9.5 | Lys45 | Ionic (Salt Bridge) with Carboxylate | 2.8 |

| Asp150 | H-Bond with Sulfonamide N-H | 2.1 | |

| Phe148 | π-Stacking with Naphthalene Ring | 3.5 |

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential spatial arrangement of molecular features necessary for biological activity. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract collection of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.netresearchgate.net

A pharmacophore model for N-(naphthalen-2-ylsulfonyl)alanine can be generated either based on a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). mdpi.com For this compound, a potential model would include:

One Aromatic/Hydrophobic feature (the naphthalene ring).

Two Hydrogen Bond Acceptors (the sulfonyl oxygens).

One Hydrogen Bond Donor (the sulfonamide N-H).

One Negative Ionizable feature (the carboxylic acid).

Once developed, this pharmacophore hypothesis serves as a 3D query for virtual screening . nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophoric features and their geometric constraints. This process efficiently filters vast libraries to find novel scaffolds that are predicted to have similar biological activity, providing a starting point for the design of new ligands. mdpi.com

Table 4: Hypothetical Pharmacophore Model for N-(naphthalen-2-ylsulfonyl)alanine This table illustrates a potential pharmacophore generated from the compound's structure.

| Feature Type | Location in Molecule | Geometric Constraint (Radius Å) |

|---|---|---|

| Aromatic (AR) | Centroid of Naphthalene Ring | 1.5 |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 1 | 1.0 |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 2 | 1.0 |

| Hydrogen Bond Donor (HBD) | Sulfonamide Hydrogen | 1.0 |

| Negative Ionizable (NI) | Carboxylic Acid | 1.2 |

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Frameworks and Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological effects.

To conduct a QSAR study on analogs of N-(naphthalen-2-ylsulfonyl)alanine, a dataset of compounds with measured biological activity (e.g., IC₅₀ values) is required. For each compound, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule, including:

Topological descriptors: Related to molecular size and branching.

Electronic descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies.

Lipophilic descriptors: Like the logarithm of the partition coefficient (logP), which describes hydrophobicity.

Steric descriptors: Related to the 3D shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a model is created that links a subset of these descriptors to the observed activity. civilica.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs by suggesting which structural modifications are likely to improve activity. mdpi.com

Table 5: Illustrative Data for a QSAR Study of N-(naphthalen-2-ylsulfonyl)alanine Analogs This table presents a hypothetical dataset for building a QSAR model.

| Compound | LogP (Lipophilicity) | Molecular Weight | Observed pIC₅₀ | Predicted pIC₅₀ (from model) |

|---|---|---|---|---|

| Analog 1 | 3.5 | 321.4 | 6.2 | 6.1 |

| Analog 2 | 3.9 | 355.8 | 6.8 | 6.7 |

| Analog 3 | 3.2 | 330.3 | 5.9 | 6.0 |

In Vitro Biological Target Interaction Studies with N Naphthalen 2 Ylsulfonyl Alanine Derivatives

Enzyme Inhibition Kinetics and Mechanistic Elucidation Methodologies

To investigate N-(naphthalen-2-ylsulfonyl)alanine derivatives as potential enzyme inhibitors, researchers would employ kinetic studies to determine the nature and potency of their inhibitory activity. Methodologies typically involve:

Enzyme Assays: Developing a robust assay to measure the activity of the target enzyme in the presence and absence of the inhibitor. This often involves monitoring the formation of a product or the depletion of a substrate over time, frequently using spectrophotometric or fluorometric detection.

Determination of IC50 Values: Initial screening would involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of the derivative required to reduce enzyme activity by 50%. This provides a measure of the compound's potency.

Mechanistic Studies: To understand how the inhibitor interacts with the enzyme, detailed kinetic experiments are performed. By varying the concentrations of both the substrate and the inhibitor, researchers can generate data that is then fitted to various models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is often visualized using graphical representations like Lineweaver-Burk or Dixon plots.

Determination of Ki: The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value. It represents the dissociation constant of the enzyme-inhibitor complex and is determined through the mechanistic studies.

For example, studies on other naphthalenesulfonamide-based inhibitors have successfully used these techniques to characterize their interactions with enzymes like cyclooxygenases and carbonic anhydrases.

Binding Affinity Determination Techniques for Protein-Ligand Interactions (e.g., SPR, ITC, NMR)

To quantify the direct binding of N-(naphthalen-2-ylsulfonyl)alanine derivatives to a target protein, several biophysical techniques are available:

Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand (the naphthalene (B1677914) derivative) in solution binds to a protein that is immobilized on the chip. SPR provides real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (Kd) can be calculated, providing a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. By titrating the naphthalene derivative into a solution containing the target protein, the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction can be determined in a single experiment. This provides a complete thermodynamic profile of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as chemical shift perturbation (CSP) or saturation transfer difference (STD) NMR, can be used to study protein-ligand interactions. In CSP, changes in the chemical shifts of the protein's or ligand's nuclei upon complex formation are monitored to identify the binding site and determine the binding affinity.

These techniques are routinely used to validate that a compound's biological effect (e.g., enzyme inhibition) is a direct result of its binding to the intended target.

Receptor Binding Assays: Methodological Considerations for Ligand-Target Characterization

If N-(naphthalen-2-ylsulfonyl)alanine derivatives were being investigated as receptor ligands, receptor binding assays would be crucial. Key methodological considerations include:

Radioligand Binding Assays: These classic assays use a radiolabeled ligand (a known binder to the receptor) to compete with the unlabeled test compound (the naphthalene derivative). The ability of the test compound to displace the radioligand from the receptor provides a measure of its binding affinity (Ki).

Choice of Radioligand: The selection of an appropriate radioligand is critical. It should have high affinity and specificity for the target receptor to ensure a reliable assay window.

Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time must be optimized to ensure the stability of the receptor and the ligands and to allow the binding to reach equilibrium.

Non-Specific Binding Determination: It is essential to differentiate between specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., filters, tubes). This is typically achieved by including a high concentration of an unlabeled ligand in control experiments.

Structural Biology Approaches to Ligand-Target Complex Analysis (e.g., X-ray crystallography, Cryo-EM of complexes)

To understand the molecular basis of the interaction between a N-(naphthalen-2-ylsulfonyl)alanine derivative and its target protein, structural biology techniques are indispensable:

X-ray Crystallography: This technique can provide an atomic-resolution three-dimensional structure of the ligand-protein complex. It requires the successful crystallization of the protein in complex with the naphthalene derivative. The resulting electron density map allows for the precise visualization of the binding mode, including all intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for determining the structures of large protein complexes and membrane proteins, which can be challenging to crystallize. For a complex of a protein with a N-(naphthalen-2-ylsulfonyl)alanine derivative, cryo-EM could reveal the binding site and any conformational changes induced in the protein upon ligand binding.

Structural information is invaluable for structure-based drug design, enabling the rational optimization of the ligand's affinity and selectivity.

Investigation of Molecular Recognition Principles and Allosteric Modulation

The study of how a ligand recognizes and binds to its target protein is fundamental. For N-(naphthalen-2-ylsulfonyl)alanine derivatives, this would involve:

Molecular Recognition: Analyzing the structural data from X-ray crystallography or cryo-EM to understand the key interactions driving binding. This includes identifying the specific amino acid residues in the binding pocket that interact with the naphthalene ring, the sulfonyl group, and the alanine (B10760859) moiety of the ligand.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related derivatives to probe the importance of different functional groups for binding affinity and biological activity. This helps to build a model of the pharmacophore.

Allosteric Modulation: Investigating whether the naphthalene derivatives bind to a site on the protein that is distinct from the primary (orthosteric) binding site. Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the natural ligand. This can be detected through kinetic or binding assays where the effect of the derivative is measured in the presence of varying concentrations of the orthosteric ligand.

While the specific data for N-(naphthalen-2-ylsulfonyl)alanine is not available, the principles of molecular recognition and the potential for allosteric modulation are key areas of investigation for any novel class of biologically active compounds.

N Naphthalen 2 Ylsulfonyl Alanine As a Scaffold for Advanced Research Probes and Tool Compounds

Design and Synthesis of Fluorescent Probes for Chemical Biology Applications

The inherent fluorescence of the naphthalene (B1677914) ring system makes N-(naphthalen-2-ylsulfonyl)alanine an attractive scaffold for the development of fluorescent probes. The design of such probes often involves the strategic modification of the naphthalene ring or the alanine (B10760859) portion to modulate the photophysical properties and introduce selectivity for specific biological targets.

Naphthalene derivatives are a well-established class of fluorescent probes due to their favorable properties, including good stability, structural plasticity, and high quantum efficiency. The synthesis of these probes often involves coupling the naphthalene moiety with a recognition group that can selectively interact with the analyte of interest. For instance, N-methyl-2-anilinonaphthalene-6-sulfonyl peptides have been developed as fluorescent probes to study pepsin-substrate interactions, demonstrating the utility of the naphthalenesulfonyl group in creating environmentally sensitive fluorophores.

The general strategy for creating a fluorescent probe based on the N-(naphthalen-2-ylsulfonyl)alanine scaffold would involve synthesizing derivatives where the alanine portion is linked to a recognition moiety. The interaction of this moiety with its target would induce a change in the fluorescence of the naphthalene group, allowing for detection and quantification. The photophysical properties of such probes can be fine-tuned by introducing different substituents on the naphthalene ring.

Table 1: Examples of Naphthalene-Based Fluorescent Probes and their Properties

| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Key Features |

| N-methyl-2-anilinonaphthalene-6-sulfonyl peptides | Pepsin | Not specified | Not specified | Environmentally sensitive fluorescence |

| L (Naphthalimide-based) | Cu2+ | 465 | Not specified | Fluorescence quenching upon ion binding |

| F6 (Naphthalene derivative) | Al3+ | Not specified | Not specified | High selectivity and sensitivity |

Development of Affinity Probes and Chemical Cross-Linkers for Target Identification

Affinity probes and chemical cross-linkers are invaluable tools for identifying the biological targets of small molecules and elucidating protein-protein interactions. The N-(naphthalen-2-ylsulfonyl)alanine scaffold can be functionalized to create such probes. An affinity-based probe typically consists of a ligand for the target protein, a reactive group for covalent modification, and a reporter tag for detection.

The synthesis of an affinity probe from N-(naphthalen-2-ylsulfonyl)alanine would involve attaching a photoreactive group, such as a diazirine or benzophenone, to the scaffold. Upon photoactivation, this group forms a covalent bond with the target protein. A reporter tag, like biotin (B1667282) or a fluorescent dye, can also be incorporated for subsequent detection and isolation of the protein-probe complex. Modular approaches, often employed in solid-phase synthesis, allow for the systematic variation of the ligand, reactive group, and reporter tag to optimize probe performance.

Chemical cross-linkers based on this scaffold can be designed to bridge interacting proteins. This can be achieved by synthesizing bifunctional derivatives of N-(naphthalen-2-ylsulfonyl)alanine that possess two reactive groups capable of forming covalent bonds with adjacent amino acid residues on different proteins.

Table 2: Common Photoreactive Groups and Reporter Tags for Affinity Probes

| Component | Example | Function |

| Photoreactive Group | Diazirine | Forms a reactive carbene upon UV irradiation, leading to covalent bond formation with the target. |

| Benzophenone | Forms a reactive triplet state upon UV irradiation, which can abstract a hydrogen atom to form a covalent bond. | |

| Reporter Tag | Biotin | Allows for affinity purification of the labeled protein using streptavidin beads. |

| Fluorescent Dye | Enables visualization of the labeled protein by fluorescence microscopy or in-gel fluorescence. |

Integration into Peptidomimetic Scaffolds and Macrocyclic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. The N-(naphthalen-2-ylsulfonyl)alanine scaffold can be readily incorporated into peptide sequences due to its amino acid nature. The sulfonamide linkage in this scaffold is more resistant to enzymatic degradation than a standard peptide bond, making it a valuable component for designing robust peptidomimetics.

Macrocyclization is a common strategy to constrain the conformation of peptides and peptidomimetics, which can lead to increased affinity and selectivity for their biological targets. The N-(naphthalen-2-ylsulfonyl)alanine unit can be integrated into macrocyclic structures through various cyclization strategies. For instance, peptide-guided macrocyclization of sulfonamide-containing peptides has been achieved through intramolecular C-H activation, demonstrating a facile method for creating peptidosulfonamide macrocycles. Other methods, such as ring-closing metathesis and lactamization, are also widely used for the synthesis of macrocyclic peptidomimetics.

The incorporation of N-(naphthalen-2-ylsulfonyl)alanine into these structures can impart favorable physicochemical properties and provide a rigidifying element within the macrocycle.

Application in Fragment-Based Ligand Discovery Methodologies

Fragment-based ligand discovery (FBLD) is a powerful approach in drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to generate more potent lead compounds. The N-(naphthalen-2-ylsulfonyl)alanine scaffold, or fragments derived from it, can be utilized in FBLD campaigns.

The naphthalenesulfonamide core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. Fragment-based strategies have been successfully employed to develop novel naphthalenesulfonamide derivatives as inhibitors of protein-protein interactions, such as the Keap1-Nrf2 pathway. In these studies, a naphthalenesulfonamide core was elaborated by adding different chemical fragments to improve binding affinity and physicochemical properties.

Similarly, N-(naphthalen-2-ylsulfonyl)alanine or its constituent fragments could be included in a fragment library for screening against various therapeutic targets. The structural information gained from the binding of these fragments can guide the design of more potent and selective inhibitors.

Table 3: Key Parameters in Fragment-Based Ligand Discovery

| Parameter | Description | Typical Value |

| Molecular Weight | The mass of the fragment molecule. | < 300 Da |

| cLogP | A measure of the lipophilicity of the fragment. | < 3 |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | > 0.3 |

Radioligand Synthesis for Receptor Occupancy and Imaging Studies (Research Tools)

Radioligands are essential tools for studying receptor pharmacology, determining receptor density, and for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The N-(naphthalen-2-ylsulfonyl)alanine scaffold can be radiolabeled to create novel radioligands for these applications.

The synthesis of a radioligand from this scaffold would involve the incorporation of a positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 123I, 99mTc) radionuclide. For example, a precursor molecule could be synthesized with a suitable leaving group for radiofluorination or a site for 11C-methylation. The choice of radionuclide depends on the desired application, with shorter-lived isotopes like 11C being suitable for PET imaging and longer-lived isotopes being used for in vitro binding assays.

Once synthesized, these radiolabeled N-(naphthalen-2-ylsulfonyl)alanine derivatives could be used to quantify the occupancy of a specific receptor by a drug candidate or to visualize the distribution of the receptor in the brain and other organs.

Table 4: Common Radionuclides for PET and SPECT Imaging

| Radionuclide | Half-life | Imaging Modality |

| Carbon-11 (11C) | 20.4 minutes | PET |

| Fluorine-18 (18F) | 109.8 minutes | PET |

| Iodine-123 (123I) | 13.2 hours | SPECT |

| Technetium-99m (99mTc) | 6.0 hours | SPECT |

Emerging Methodologies and Future Directions in N Naphthalen 2 Ylsulfonyl Alanine Research

High-Throughput Screening Platform Development for Sulfonylated Amino Acid Libraries

The transition from targeted synthesis and testing to large-scale screening is a crucial step in discovering new applications for N-(naphthalen-2-ylsulfonyl)alanine and its derivatives. High-Throughput Screening (HTS) platforms enable the rapid evaluation of vast and diverse chemical libraries, significantly accelerating the identification of "hit" compounds with desired biological activity. southernresearch.org

The development of HTS platforms for sulfonylated amino acid libraries involves several key components:

Diverse Compound Libraries: The creation of large libraries is fundamental. These libraries can be built using combinatorial methods like the "one-bead one-compound" (OBOC) technique, which can generate millions to billions of unique molecules. nih.gov For sulfonylated amino acids, this involves varying both the amino acid core (e.g., using different natural or non-natural amino acids) and the sulfonyl group (e.g., substituting the naphthalene (B1677914) ring). Libraries can include not only diverse small molecules but also repurposing sets, DNA-encoded libraries, and collections of bioactive compounds. southernresearch.orgku.edu

Assay Development: Custom assays tailored to specific biological questions are essential. southernresearch.org These can be biochemical assays (e.g., measuring enzyme inhibition) or cell-based assays (e.g., monitoring changes in cell signaling or viability). For instance, screening for new enzyme inhibitors would require robust assays compatible with 96-, 384-, or even 1536-well formats. southernresearch.org

Advanced Screening Technologies: Modern HTS technologies can screen millions of compounds per day. nih.gov Techniques like cDNA display are capable of handling libraries with complexities of up to 10¹³ to 10¹⁴ molecules, making them ideal for screening peptide or VHH libraries, a concept adaptable to peptide-like sulfonylated amino acid structures. epsilon-mol.co.jp Another approach involves in vitro compartmentalization (IVC), where single cells expressing library variants are encapsulated in emulsion droplets and sorted using Fluorescence-Activated Cell Sorting (FACS), a method that has been used to screen over 10 million enzyme mutants. nih.gov

Table 6.1: Comparison of High-Throughput Screening (HTS) Platforms for Sulfonylated Amino Acid Libraries

| HTS Technology | Principle | Library Size | Throughput | Application for Sulfonylated Amino Acids | Source(s) |

|---|---|---|---|---|---|

| Bead-Based Screening (e.g., OBOC) | Each bead carries a unique compound; hits are identified by analyzing individual positive beads. | 10⁶ - 10⁹ | High (e.g., 5 million compounds/minute with FAST) | Screening large combinatorial libraries of N-(naphthalen-2-ylsulfonyl)alanine derivatives against purified protein targets. | nih.gov |

| Microplate-Based Assays | Biochemical or cell-based assays performed in 96-, 384-, or 1536-well plates. | 10⁵ - 10⁶ | Medium to High | Standard for screening focused libraries against a wide range of biological targets (enzymes, receptors, cells). | southernresearch.org |

| cDNA Display | Links proteins/peptides to their encoding mRNA through a puromycin (B1679871) linker for in vitro selection. | 10¹³ - 10¹⁴ | Very High | Adaptable for screening libraries of peptides or peptoids incorporating sulfonylated amino acids to find high-affinity binders. | epsilon-mol.co.jp |

| IVC with FACS | Single cells expressing library variants are compartmentalized in droplets and sorted based on fluorescence. | >10⁷ | Very High | Directed evolution of enzymes using sulfonylated amino acids as substrates or inhibitors. | nih.gov |

Chemoinformatics and Machine Learning Applications in Compound Design and Optimization

Chemoinformatics and machine learning (ML) are becoming indispensable tools in modern drug discovery, offering a "digital chemistry approach" to accelerate the design-synthesize-test cycle. schrodinger.com These computational strategies are being applied to the design and optimization of sulfonylated amino acids by predicting their properties and suggesting novel structures with enhanced activity and better drug-like characteristics.

Key applications include:

Predictive Modeling: ML models, particularly deep learning and neural networks, can be trained on existing data to predict various chemical and biological properties. nih.govacs.org For instance, models can predict the outcome and reactivity of reactions involving sulfonylated compounds, helping to optimize synthetic routes. chemrxiv.org Quantum mechanics methods like Density Functional Theory (DFT) can be used to characterize the binding of sulfonylated amino acid derivatives to metal ions in enzyme active sites, providing insights for inhibitor design. nih.gov

Structure-Based Design: Physics-based methods like Free Energy Perturbation (FEP+) can predict the binding affinity of a ligand to its target protein with high accuracy. schrodinger.com This allows for the computational prioritization of design ideas before committing to challenging and resource-intensive synthesis. Molecular dynamics (MD) simulations can further elucidate the interactions between a compound and its target, revealing how mutations in an active site might affect binding and stereoselectivity. mdpi.com

De Novo Design and Optimization: ML models can be used to not only predict properties but also to generate novel molecular structures. nih.gov Computationally-driven workflows can enumerate and screen millions or even hundreds of millions of virtual compounds, coupling ML with physics-based methods to identify promising candidates. schrodinger.com This approach allows for the exploration of vast chemical space and the identification of previously unexplored binding pockets. schrodinger.com

Table 6.2: Chemoinformatics and Machine Learning Tools in Compound Optimization

| Tool/Method | Application | Relevance to N-(naphthalen-2-ylsulfonyl)alanine | Source(s) |

|---|---|---|---|

| Machine Learning (ML) Models | Predict reaction outcomes, chemical properties, and biological activity. Optimize peptide sequences. | Predict reactivity of the sulfonyl group, optimize the amino acid backbone for target binding, and predict ADME properties. | chemrxiv.orgnih.gov |

| Deep Learning / Neural Networks | Predict complex relationships in large datasets, such as reaction kinetics or spectroscopic data. | Predict UV-vis traces for synthesis monitoring or replicate NMR chemical shifts to aid in structure elucidation. | nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Simulate the movement of a ligand within a protein's binding site over time. | Study the dynamic interactions of N-(naphthalen-2-ylsulfonyl)alanine with its biological target to understand binding stability and mechanism. | mdpi.com |

| Free Energy Perturbation (FEP+) | Accurately predict the change in binding affinity resulting from a chemical modification. | Prioritize which derivatives of N-(naphthalen-2-ylsulfonyl)alanine to synthesize by calculating their predicted affinity for a target protein. | schrodinger.com |

| Density Functional Theory (DFT) | Calculate the electronic structure of molecules to understand properties like binding coordination. | Model the binding of sulfonylated amino acid derivatives to metalloenzymes to guide inhibitor design. | nih.gov |

Advanced Spectroscopic Techniques for Ligand-Biomolecule Interaction Analysis

Understanding how a ligand like N-(naphthalen-2-ylsulfonyl)alanine interacts with its biological target is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques provide detailed, real-time insights into the structural, dynamic, and thermodynamic aspects of these interactions. jelsciences.comresearchgate.net These methods are crucial for validating computational predictions and guiding further compound optimization.

Several powerful spectroscopic techniques are employed:

Fluorescence Spectroscopy: This highly sensitive method can be used to study conformational changes in a protein upon ligand binding. jelsciences.com It relies on either the intrinsic fluorescence of amino acids like tryptophan or on extrinsic fluorescent labels. It can be used to determine binding affinity (Kd), stoichiometry, and thermodynamic parameters. jelsciences.com

Circular Dichroism (CD) Spectroscopy: CD is a powerful tool for analyzing changes in the secondary and tertiary structure of a protein when it binds to a ligand. jelsciences.comoup.com This can reveal whether the compound induces a significant conformational change in its target.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics. jelsciences.com It provides quantitative data on association (ka) and dissociation (kd) rate constants, which are essential for understanding the binding dynamics.

Raman Spectroscopy: Recent advances in Raman spectroscopy, such as the thermostable Raman interaction profiling (TRIP) technique, allow for the label-free monitoring of protein-ligand interactions at the atomic level under physiologically relevant conditions. biotechniques.com This method detects small changes in molecular vibrations upon binding.

Other Key Techniques: A suite of other methods provides complementary information. oup.com Fourier Transform Infrared (FTIR) spectroscopy detects changes in the vibrational modes of both the protein and the ligand. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-resolution structural information of the protein-ligand complex. Mass Spectrometry (MS), particularly electrospray ionization MS, can be used to confirm the formation and stoichiometry of non-covalent complexes. oup.com

Table 6.3: Advanced Spectroscopic Techniques for Analyzing Ligand-Biomolecule Interactions

| Technique | Information Provided | Advantages | Source(s) |

|---|---|---|---|

| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry, conformational changes. | High sensitivity, versatile. | jelsciences.comresearchgate.net |

| Circular Dichroism (CD) | Changes in protein secondary and tertiary structure upon binding. | Provides information on ligand-induced conformational changes. | jelsciences.comoup.com |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (ka, kd) and affinity (Kd). | Label-free, quantitative kinetic data. | jelsciences.com |

| Raman Spectroscopy (TRIP) | Atomic-level vibrational changes upon binding. | Label-free, real-time, high-resolution data under physiological conditions. | biotechniques.com |

| Nuclear Magnetic Resonance (NMR) | Atomic-resolution 3D structure of the complex, identification of the binding site. | Provides detailed structural information in solution. | oup.com |

| Mass Spectrometry (MS) | Stoichiometry and affinity of non-covalent complexes. | Determines the mass of the complex, confirming interaction. | oup.com |

Synthesis and Evaluation of Covalently Modifying Probes

Covalent inhibitors offer distinct advantages over reversible binders, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets. nih.gov A significant future direction is to adapt the N-(naphthalen-2-ylsulfonyl)alanine scaffold to create covalently modifying probes. These probes can serve as powerful tools for target identification and validation or as therapeutic agents themselves.

The design of these probes involves incorporating a "warhead"—an electrophilic group that can form a covalent bond with a nucleophilic amino acid residue on the target protein. A key area of development is the use of sulfonyl exchange chemistry, which has expanded the range of targetable residues beyond the commonly targeted cysteine. nih.gov

Sulfonyl Fluorides and Related Warheads: Sulfonyl fluorides (-SO₂F) and related structures can react with the hydroxyl group of tyrosine, serine, and threonine, as well as the amine group of lysine (B10760008) and the imidazole (B134444) of histidine. nih.gov This expands the "druggable" proteome, as these residues are often present in binding sites that lack a reactive cysteine.

Proximity-Induced Reactivity: Covalent probes can be designed based on proximity-induced reactivity. In this strategy, a ligand directs a reactive moiety to a specific binding site, where a nearby nucleophilic amino acid attacks the warhead, forming a covalent bond. nih.gov This approach has been used to develop covalent PROTACs (Proteolysis-Targeting Chimeras) that use an N-sulfonyl pyridone warhead to covalently attach a degradation tag to a target protein via a tyrosine residue. rsc.org

Chemoproteomic Applications: Covalent probes are invaluable in chemoproteomics for activity-based protein profiling (ABPP). By including a reporter tag (like an alkyne or azide (B81097) for click chemistry), these probes can be used to label, identify, and quantify their protein targets from complex biological samples, which is crucial for understanding a compound's mechanism of action and off-target effects. youtube.com

Table 6.4: Reactive Moieties for Designing Covalently Modifying Probes

| Reactive Moiety (Warhead) | Target Amino Acid(s) | Mechanism | Application | Source(s) |

|---|---|---|---|---|

| Sulfonyl Fluoride (R-SO₂F) | Tyrosine, Lysine, Serine, Histidine, Threonine | Sulfonyl Exchange | Covalent inhibitors, chemoproteomic probes for non-cysteine targets. | nih.gov |

| N-sulfonyl pyridone | Tyrosine | Proximity-induced transfer | Covalent PROTACs, selective labeling of tyrosine. | rsc.org |

| α,β-Unsaturated Carbonyls | Cysteine | Michael Addition | Standard warhead for targeted covalent inhibitors. | nih.gov |

| Benzyl Sulfoniums | Various nucleophiles | Proximity-induced reaction | Cleavable linkers for fluorescent labeling of endogenous proteins. | nih.gov |

Unexplored Research Avenues and Potential for Novel Chemical Biology Applications

The unique structure of N-(naphthalen-2-ylsulfonyl)alanine, combining a bulky, hydrophobic naphthalene group with a chiral amino acid, presents a versatile scaffold for exploring new areas of chemical biology and drug discovery. The methodologies described above pave the way for several unexplored research avenues.

Targeting Protein-Protein Interactions (PPIs): The extended structure of sulfonylated amino acids may be well-suited to disrupt the large, flat interfaces characteristic of PPIs, which are often considered "undruggable" with traditional small molecules. HTS of libraries could identify novel PPI inhibitors.

Development of Novel Antimicrobials and Pesticides: Naphthalene-containing compounds have shown a wide range of biological activities, including antimicrobial, anticandidal, and pesticidal effects. nih.govnih.gov Systematic screening of N-(naphthalen-2-ylsulfonyl)alanine derivatives against various pathogens (bacteria, fungi) and insect pests could lead to the development of new agents in these areas.

Probes for Target Deconvolution: The synthesis of photo-affinity or clickable covalent probes based on the N-(naphthalen-2-ylsulfonyl)alanine scaffold can be a powerful strategy. These tools would enable the unambiguous identification of the biological targets of any active derivatives discovered through phenotypic screening.

Exploration as Novel Enzyme Inhibitors: The scaffold could be elaborated to target specific enzyme classes. For example, derivatives have been investigated as inhibitors of D-amino-acid oxidase and carbonic anhydrase. schrodinger.comnih.gov Further exploration could target kinases, proteases, or other enzymes implicated in disease, such as VEGFR-2 or the proteasome, where naphthalene-containing inhibitors have shown promise. nih.govresearchgate.net

Application in Materials Science: Sequence-defined non-natural polymers, or foldamers, have growing applications. nih.gov Incorporating N-(naphthalen-2-ylsulfonyl)alanine into peptide chains could be used to create novel materials with unique folding properties, catalytic activities, or binding specificities.

The convergence of high-throughput synthesis and screening, predictive computational modeling, and advanced bio-analytical techniques promises to unlock the full potential of the N-(naphthalen-2-ylsulfonyl)alanine scaffold, leading to the discovery of novel research tools and therapeutic candidates.

Q & A

Q. Q. How can discrepancies in the reported solubility of N-(naphthalen-2-ylsulfonyl)alanine across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Adopt USP guidelines for solubility testing (e.g., shake-flask method at 25°C in PBS) .

- Purity Verification : Use LC-MS to confirm compound integrity; impurities like free alanine can artificially inflate solubility .

- Interlab Comparisons : Collaborate with multiple labs using identical synthesis and characterization protocols to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.